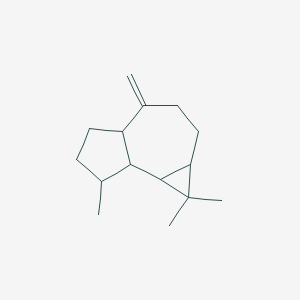

(-)-Alloaromadendrene

Description

Contextualization within Sesquiterpenoid Chemistry

Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, leading to a 15-carbon skeleton. They are biosynthesized in plants and other organisms from farnesyl pyrophosphate (FPP). mdpi.com (-)-Alloaromadendrene belongs to the aromadendrane subclass of sesquiterpenoids, which are characterized by a hydroazulene skeleton fused with a cyclopropane (B1198618) ring. wur.nl Specifically, it is classified as a 5,10-cycloaromadendrane sesquiterpenoid. foodb.ca

The aromadendrane skeleton is a prominent structural motif found in numerous natural products. This compound is an isomer of other well-known aromadendranes, such as (+)-aromadendrene. The key structural difference between alloaromadendrene (B1252756) and aromadendrene (B190605) lies in the stereochemistry of the ring fusion, which will be discussed in the following section. This subtle stereochemical distinction has significant implications for the molecule's three-dimensional shape and, consequently, its chemical and biological properties.

Historical Perspectives on Structural Elucidation and Stereochemical Assignment

The journey to fully understand the structure of this compound is intertwined with the history of its isomer, (+)-aromadendrene. The foundational work on the aromadendrane skeleton was laid in 1953 when Birch and his colleagues first elucidated the structure of (+)-aromadendrene. wur.nl This initial breakthrough paved the way for further investigations into this class of sesquiterpenoids.

A pivotal moment in the history of this compound came in 1966 when Büchi and his research group established its absolute configuration. wur.nl Through the total synthesis of (-)-aromadendrene, they were able to definitively assign the stereochemistry of related compounds. acs.org Their work revealed that this compound is the C8 epimer of (+)-aromadendrene and possesses a cis-fused hydroazulene skeleton. wur.nl This was a crucial discovery, as the stereochemical relationship between these isomers was now clearly defined, allowing for a deeper understanding of their chemical behavior and natural distribution. The elucidation of these structures relied on a combination of chemical degradation, spectroscopic methods of the era, and ultimately, the confirmation provided by total synthesis. lookchem.comresearchgate.net

Research Significance within Natural Product Chemistry

The significance of this compound in natural product chemistry is multifaceted. Firstly, its presence in various natural sources, often alongside (+)-aromadendrene, has implications for chemotaxonomy and the study of biosynthetic pathways in plants. For instance, it is found in the essential oil of Eucalyptus globulus, typically as a minor component (10-15%) alongside the major constituent, (+)-aromadendrene. wur.nl It is also found in plants from the Lauraceae family, such as Cinnamomum osmophloeum. medchemexpress.com

Secondly, the unique stereochemistry and functional group of this compound make it a valuable chiral starting material for the synthesis of other complex natural products. A notable example is the biomimetic synthesis of (-)-tanzanene, where this compound served as the precursor. tandfonline.com This demonstrates its utility as a building block in the construction of other intricate molecular architectures.

Furthermore, research into the biological activities of this compound has unveiled its potential as a bioactive compound. Studies have shown that it possesses antioxidant properties. medchemexpress.com This activity has spurred further investigation into its potential applications in areas related to oxidative stress.

Detailed Research Findings

To provide a more in-depth understanding of the chemical nature of this compound, the following tables summarize key data related to its identification and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | nih.gov |

| Molecular Weight | 204.35 g/mol | nih.gov |

| CAS Number | 25246-27-9 | nist.gov |

| Appearance | Colorless liquid | thegoodscentscompany.com |

| Boiling Point | 265-267 °C | lookchem.com |

| Density | 0.923 g/mL at 20 °C | lookchem.com |

| Refractive Index | n20/D 1.501 | lookchem.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, and protons on the cyclopropane and azulene (B44059) rings. | nih.govrsc.org |

| ¹³C NMR | Characteristic signals for the 15 carbon atoms, including those of the cyclopropane ring, the exocyclic double bond, and the methyl groups. | nih.govrsc.org |

| Infrared (IR) Spectroscopy | Bands indicative of C=CH₂ stretching (around 1640 cm⁻¹) and C-H stretching. | lookchem.com |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 204, with a fragmentation pattern characteristic of the aromadendrane skeleton. | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881274 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

121.00 °C. @ 10.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25246-27-9, 109119-91-7, 14682-34-9 | |

| Record name | Alloaromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alloaromadendrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution Patterns

(-)-Alloaromadendrene is a widespread component of essential oils derived from numerous plant species. Its distribution is not uniform, varying significantly between plant families and even within different parts of the same plant.

The compound is found in a diverse array of plant families. Notably, it has been reported in the essential oils of species within the Lauraceae, Myrtaceae, Asteraceae, and Zingiberaceae families, among others. For instance, it is a known component of the essential oil from the leaves of a mixed-type Cinnamomum osmophloeum, a plant in the Lauraceae family. medchemexpress.com It has also been identified in Lophomyrtus bullata (Myrtaceae) and Thymus camphoratus (Lamiaceae). nih.gov Further reports indicate its presence in Garcinia quaesita (Clusiaceae), Humulus lupulus (Cannabaceae), and Magnolia officinalis (Magnoliaceae). nih.govnih.gov

Table 1: Selected Plant Families and Species Containing this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Lauraceae | Cinnamomum | C. osmophloeum | --- |

| Clusiaceae | Garcinia | G. quaesita | --- |

| Myrtaceae | Lophomyrtus | L. bullata | --- |

| Lamiaceae | Thymus | T. camphoratus | --- |

| Cannabaceae | Humulus | H. lupulus | Hops |

| Magnoliaceae | Magnolia | M. officinalis | --- |

| Asteraceae | Baccharis | B. dracunculifolia | --- |

| Zingiberaceae | Aframomum | A. melegueta | Grains of Paradise |

| Asphodelaceae | Dianella | D. ensifolia | --- |

| Apocynaceae | Gongronema | G. latifolium | --- |

This table is not exhaustive but provides a representative sample of botanical sources.

The concentration and presence of this compound can differ depending on the specific plant organ. For example, in Aframomum melegueta, the essential oil composition varies between the leaves, stem, root, and seeds, with alloaromadendrene (B1252756) being detected in the leaf oil. scispace.com Similarly, studies on Torreya grandis have shown significant differences in the chemical profile of essential oils extracted from the arils versus the leaves, indicating organ-specific biosynthesis and accumulation of volatile compounds. mdpi.com

Furthermore, the concept of chemotypes is crucial in understanding the distribution of this compound. In Cinnamomum osmophloeum, several chemotypes exist, such as those rich in cinnamaldehyde, linalool, or β-cubebene. researchgate.net this compound is characteristic of what is described as the "mixed-type" of this species, where it is a minor component. researchgate.net

Microbial and Fungal Identification

While predominantly studied in plants, the occurrence of aromadendrene-type sesquiterpenoids is not exclusive to them. These compounds have also been identified in microorganisms. nih.gov Specifically, the formation of agarwood in Aquilaria sinensis is a defense response to factors including microbial invasion. mdpi.com Research has shown that endophytic fungi such as Fusarium solani, Penicillium chrysogenum, Fusarium equiseti, and Phaeoacremonium alvesii can induce the production of agarwood. Chemical analysis of the resulting product has revealed the presence of alloaromadendrene, suggesting a role for these fungi in its biosynthesis or induction within the host plant. mdpi.com Additionally, oxygenated derivatives of allo-aromadendrene have demonstrated fungitoxic effects against certain fungi. researchgate.net

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural sources typically involves the extraction of the essential oil, followed by sophisticated separation and identification methods.

The primary method for obtaining essential oils rich in this compound from plant material is hydrodistillation. scispace.comjomped.org Following extraction, chromatographic techniques are indispensable for separating this specific compound from the complex mixture of other volatile molecules present in the essential oil.

Gas chromatography (GC) is the most common technique employed for this purpose. nih.gov When coupled with a flame ionization detector (GC-FID), it allows for the quantification of the relative abundance of compounds in the essential oil. For more detailed separation and analysis, hexane (B92381) fractions of plant extracts can be subjected to chromatographic analysis to isolate and identify major constituents. tandfonline.com

To unequivocally identify this compound and confirm the purity of the isolated sample, spectroscopic methods are essential. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying volatile compounds. mdpi.com This technique combines the separation power of GC with the detection capabilities of mass spectrometry, which provides a mass spectrum for each compound. This spectrum serves as a molecular fingerprint, and by comparing it to spectral libraries, such as the NIST WebBook, the identity of this compound can be confirmed. nist.gov The Kovats retention index, a value derived from GC analysis, is also a critical parameter used in its identification. jomped.orgnist.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Isoprenoid Precursor Synthesis Pathways

All terpenoids, including (-)-alloaromadendrene, are derived from the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgnih.gov In plants and other organisms, two distinct and independently regulated pathways are responsible for producing these fundamental precursors: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. rsc.orgnih.govnih.govmdpi.com

Table 1: Comparison of Isoprenoid Precursor Biosynthesis Pathways

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol, Endoplasmic Reticulum, Peroxisomes pnas.orgnih.govfrontiersin.org | Plastids pnas.orgnih.govresearchgate.net |

| Starting Materials | Acetyl-CoA rsc.orgmdpi.com | Pyruvate (B1213749) and Glyceraldehyde 3-phosphate rsc.orgmdpi.com |

| Primary Products | Precursors for sesquiterpenes, triterpenes, sterols rsc.orgnih.govresearchgate.net | Precursors for hemiterpenes, monoterpenes, diterpenes, carotenoids rsc.orgnih.govresearchgate.net |

| Key Enzyme | HMG-CoA reductase (HMGR) frontiersin.orgresearchgate.net | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) frontiersin.org |

The MVA pathway, which operates in the cytosol, is traditionally considered the primary source of precursors for sesquiterpene biosynthesis. rsc.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org This intermediate is then converted to mevalonic acid (MVA) by the rate-limiting enzyme HMG-CoA reductase (HMGR). frontiersin.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). rsc.orgfrontiersin.org

Located within the plastids of plant cells and in most bacteria, the MEP pathway provides an alternative route to IPP and DMAPP. rsc.orgresearchgate.net This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. rsc.org While the MEP pathway is generally responsible for producing the precursors for monoterpenes (C10) and diterpenes (C20) within the plastids, extensive research has demonstrated the existence of "crosstalk" between the MVA and MEP pathways. pnas.orgacs.org This means that isoprenoid intermediates can be transported between the plastids and the cytosol, allowing MEP-derived precursors to contribute to the formation of cytosolic sesquiterpenes like this compound under certain conditions or in specific tissues. nih.govacs.org

Farnesyl Diphosphate (FPP) Cyclization Catalysis

The direct precursor to all sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon (C15) molecule. rsc.org It is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). mdpi.commdpi.com

The pivotal step in forming the unique tricyclic structure of this compound is the complex cyclization of the linear FPP molecule. mdpi.comnih.gov This transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). The enzyme binds the FPP substrate within its active site, initiating a cascade of intramolecular cyclizations and rearrangements to form the final aromadendrane carbon skeleton. mdpi.comnih.gov

Sesquiterpene Synthase (STS) Characterization

Sesquiterpene synthases are responsible for the immense structural diversity found within this class of compounds. The specific amino acid sequence and resulting three-dimensional structure of each STS create a unique catalytic pocket that dictates the precise folding of the FPP substrate and the specific reaction pathway it undergoes, leading to one or more distinct sesquiterpene products. nih.govnih.gov

While a dedicated enzyme that produces this compound as its sole product has not been extensively documented, several multi-product STSs have been identified that synthesize it as part of a complex mixture of sesquiterpenes. mdpi.comnih.gov This suggests that the formation of alloaromadendrene (B1252756) is often one of several possible outcomes from a single enzymatic reaction cascade.

For instance, a study on Citrus sinensis (sweet orange) identified a sesquiterpene synthase, CsSesquiTPS5, that produces allo-aromadendrene as a major product. frontiersin.org Similarly, research on ginger (Zingiber officinale) characterized an enzyme, ST03, that yields allo-aromadendrene as a notable, albeit minor, product. plos.org The identification of these enzymes in various plant and fungal species underscores the widespread, yet often non-exclusive, production of this compound. plos.orgresearchgate.net

Table 2: Examples of Characterized Sesquiterpene Synthases Producing Alloaromadendrene

| Enzyme Name | Source Organism | Major Products | Alloaromadendrene (% of Total Products) |

|---|---|---|---|

| CsSesquiTPS5 | Citrus sinensis | allo-aromadendrene, ledene, β-cadinene frontiersin.org | ~25% frontiersin.org |

| ST03 | Zingiber officinale | γ-amorphene, allo-aromadendrene, germacrene D-4-ol plos.org | 11.8% plos.org |

| CsTPS16CC | Cannabis sativa | γ-elemene, β-elemene, alloaromadendrene nih.gov | 1.06% nih.gov |

| EC12-PGS | Endophytic Fungus | α-gurjunene, β-pinene, L-alloaromadendrene plos.org | Minor Product plos.org |

The production of the specific enantiomer, this compound, is strictly governed by the enzyme's stereochemical control. The absolute configuration of this compound features a cis-fused hydroazulene skeleton, which distinguishes it from its epimer, (+)-aromadendrene. wur.nl This precise three-dimensional arrangement is not a random outcome but a direct consequence of the enzyme's architecture. The STS active site acts as a molecular template, forcing the flexible FPP substrate to adopt a specific conformation. This initial folding dictates the trajectory of the subsequent cyclization reactions, ensuring that the cyclopropane (B1198618) ring and the hydroazulene system are formed with the correct and consistent stereochemistry, ultimately yielding the this compound product. acs.org

Post-Cyclization Modifications and Tailoring Enzymes

Following the initial cyclization of farnesyl pyrophosphate (FPP) to form the basic this compound skeleton, a variety of tailoring enzymes introduce further structural diversity. These modifications are crucial for the wide range of biological activities associated with aromadendrane-type sesquiterpenoids. nih.gov The primary enzymes responsible for these transformations are cytochrome P450 oxidases, which catalyze a range of oxidative reactions. nih.gov

Role of Cytochrome P450 Oxidases

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-thiolate enzymes that play a central role in the metabolism of a wide array of compounds, including xenobiotics and endogenous molecules. nih.govyoutube.com In the biosynthesis of terpenoids, P450s are key tailoring enzymes that introduce functional groups, primarily through oxidation, onto the terpene scaffold created by terpene synthases. nih.gov These enzymes are typically associated with the microsomes of the cell. youtube.com

The general mechanism of P450s involves the activation of molecular oxygen to insert one oxygen atom into a substrate, while the other is reduced to water. nih.gov This process often involves the addition of a hydroxyl group to aliphatic or aromatic compounds. youtube.com In the context of this compound and other aromadendrane-type sesquiterpenoids, P450s are responsible for hydroxylations, epoxidations, and other oxidative modifications that significantly increase the chemical diversity of this compound class. nih.gov The introduction of these polar functional groups can alter the solubility, reactivity, and biological activity of the parent hydrocarbon.

While the specific P450 enzymes responsible for the modification of this compound are not all fully characterized, their involvement is inferred from the isolation of numerous oxidized derivatives from natural sources. nih.gov For instance, the formation of hydroxylated derivatives such as aromadendrane-4β,10α-diol, found in Baccharis gaudichaudiana, points directly to the action of P450 oxidases. nih.gov These enzymes are inducible, meaning their concentration and activity can be increased by the presence of certain substrates or drugs. youtube.com

Enzymatic Generation of Oxidized and Epoxidized Derivatives

The enzymatic modifications of the this compound core lead to a variety of oxidized and epoxidized derivatives. These reactions are not random but are catalyzed by specific enzymes that control the regio- and stereoselectivity of the oxygen insertion.

One of the most common modifications is epoxidation. The formation of alloaromadendrene oxide is a clear example of this process. mdpi.comnist.gov This epoxide is formed by the enzymatic addition of an oxygen atom across the exocyclic double bond of the alloaromadendrene molecule. Enzymes capable of catalyzing such epoxidations include cytochrome P450s and other non-heme iron-dependent oxygenases. nih.gov Heme-dependent enzymes like P450s are well-known to catalyze epoxidation reactions, which proceed via an intermediate arene oxide that can be highly reactive. tudelft.nl Alloaromadendrene oxide has been identified as a constituent in the essential oils of various plants, including Santolina chamaecyparissus. mdpi.com

Besides epoxidation, hydroxylation at various positions of the aromadendrane skeleton is also a prevalent modification. The resulting alcohols, such as viridiflorol (B1683568) and spathulenol (B192435), are common in many plant essential oils. nih.govmdpi.com Viridiflorol, for example, is a hydroxylated aromadendrane derivative, and the viridiflorol synthase that produces it has been identified and even engineered for enhanced production. nih.govdntb.gov.ua Another example is aromadendrane-4β,10α-diol, which exhibits potential neurotrophic activity. nih.gov The formation of these diols and other oxygenated derivatives is a testament to the diverse catalytic capabilities of tailoring enzymes, primarily P450s, in the biosynthetic pathways of aromadendrane-type sesquiterpenoids.

Interspecies Comparative Biosynthetic Analysis

The biosynthesis of aromadendrane-type sesquiterpenoids, including this compound, is observed across a wide range of organisms, from plants to microorganisms. nih.gov A comparative analysis of these pathways across different species reveals insights into the evolution of sesquiterpenoid biosynthesis and the relationships between different cyclopropane-containing natural products.

Evolutionary Aspects of Aromadendrane-Type Sesquiterpenoid Biosynthesis

Aromadendrane-type sesquiterpenoids are widely distributed throughout the plant kingdom, found in families such as Lamiaceae, and in various microorganisms. nih.gov They are also significant components of the essential oils of liverworts, which are considered among the most ancient terrestrial plants. mdpi.comresearchgate.net This broad distribution suggests that the genetic machinery for producing the aromadendrane skeleton evolved early in the history of land plants.

The key enzymes in this pathway are sesquiterpene synthases (STSs), which catalyze the cyclization of the universal precursor, farnesyl pyrophosphate (FPP). nih.gov Phylogenetic studies of these enzymes provide clues about their evolutionary history. For instance, analysis of STSs from the liverwort Jungermannia exsertifolia, which produces aromadendrene (B190605) and viridiflorol, revealed that these enzymes are related to a distinct branch of plant terpene synthases known as microbial terpene synthase-like (MTPSL) STSs. mdpi.com This finding suggests a potentially ancient origin for these enzymes and raises interesting questions about the evolutionary relationship between terpene biosynthesis in early land plants and microorganisms.

Comparative transcriptome analyses in different plant species, such as Leonurus sibiricus, have been employed to identify the specific STSs responsible for the production of various sesquiterpenes, including cadinene-type compounds which share biosynthetic origins with aromadendranes from FPP. nih.gov These studies highlight how different plant lineages have evolved distinct profiles of sesquiterpene production, likely as adaptations to specific ecological pressures like herbivory and microbial pathogens.

Biosynthetic Relationships with Other Cyclopropane-Containing Sesquiterpenes

The aromadendrane skeleton is characterized by a distinctive tricyclic structure featuring a cyclopropane ring fused to a hydroazulene (a fused seven- and five-membered ring) system. mdpi.com This structural motif is shared by a number of other sesquiterpenoid classes, and their biosynthetic pathways are often interconnected.

The biosynthesis of all sesquiterpenes begins with FPP, which can be folded and cyclized in numerous ways to generate a vast diversity of carbon skeletons. mdpi.com The formation of the aromadendrane ring system proceeds through a germacrene A or bicyclogermacrene (B1253140) intermediate. nih.gov It is from these or similar cationic intermediates that the cyclopropane ring is formed through an intramolecular electrophilic attack.

Other important classes of cyclopropane-containing sesquiterpenes include those with a himachalane (B1243107) or cedrane (B85855) skeleton. While their final structures differ, their biosynthesis also involves the cyclization of FPP and the formation of a three-membered ring at some stage. For example, the biosynthesis of (+)-koraiol, a rearranged caryophyllane, is speculated to proceed from 9-epi-E-caryophyllene, highlighting the complex rearrangements that can occur. researchgate.net The study of the various sesquiterpene synthases reveals that subtle changes in the enzyme's active site can dramatically alter the folding of the FPP substrate, leading to the formation of different cyclic skeletons. This enzymatic plasticity is a key driver of the structural diversity seen in sesquiterpenes and underscores the close biosynthetic relationship between this compound and other cyclopropane-containing members of this large natural product family.

Chemical Reactivity and Synthetic Derivatization

Investigating Specific Reaction Pathways

The chemical behavior of (-)-Alloaromadendrene has been explored through several reaction types. A key reaction is its oxidation, which can be achieved using various reagents to yield specific derivatives. For instance, oxidation with selenium oxide results in the formation of an alcohol, a transformation that was used to establish the structure of a natural sesquiterpene. wur.nl

Microbial transformations also represent a pathway for derivatization. The fungus Glomerella cingulata has been shown to oxidize this compound regioselectively at the exocyclic double bond and one of the geminal methyl groups on the cyclopropane (B1198618) ring, producing triols hydroxylated at positions C-10, C-13, and C-14. researchgate.netresearchgate.net While microbial transformations can offer high selectivity, the yields are often low, which can limit their synthetic utility. wur.nl

Oxidative Transformations and Resulting Derivatives

Oxidation is one of the most studied aspects of this compound's reactivity. These reactions typically target the exocyclic methylene (B1212753) group, leading to the formation of valuable keto-derivatives.

Ozonolysis is a highly effective method for the oxidative cleavage of the double bond in this compound. This reaction breaks the C=CH₂ bond to form a ketone. Specifically, the ozonolysis of this compound yields (–)-alloapoaromadendrone. wur.nl This transformation is a key step in utilizing crude essential oil fractions, as ozonolysis of distillation tails containing both (+)-aromadendrene and this compound produces crystallizable ketones that can be more easily purified and used as chiral starting materials. wur.nl

Table 1: Ozonolysis of this compound

| Reactant | Reagent | Product | Reference |

|---|

Besides ozonolysis, other oxidative methods have been successfully employed. Treatment with a combination of potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄) achieves the same conversion of this compound to (–)-alloapoaromadendrone. wur.nl The susceptibility of sesquiterpenes like alloaromadendrene (B1252756) to oxidation is also observed in broader contexts; essential oils containing these compounds are known to undergo autoxidation when exposed to air, forming hydroperoxides and other secondary oxidation products. essencejournal.com Furthermore, some studies have shown that essential oils containing alloaromadendrene can induce lipid peroxidation in biological systems. nih.govnih.gov

Microbial oxidation provides another route to derivatives. As mentioned, Glomerella cingulata can produce triol derivatives. researchgate.netresearchgate.net Other microorganisms, such as Beauvaria densa and Curvularia lunata, have been used to transform related aromadendrane structures, indicating a broad potential for biotransformation to create novel oxidized derivatives. researchgate.net

Table 2: Other Oxidative Transformations of this compound

| Reactant | Reagents/Method | Key Product(s) | Reference |

|---|---|---|---|

| This compound | KMnO₄, NaIO₄ | (–)-Alloapoaromadendrone | wur.nl |

| This compound | Selenium Oxide | Alcohol derivative (at C14) | wur.nl |

Utility as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. smolecule.comsigmaaldrich.comresearchgate.net Its rigid, well-defined stereochemical structure can be transferred to more complex target molecules.

Mechanistic Studies of Atmospheric Reactivity

As a biogenic volatile organic compound (BVOC), this compound is emitted by plants and plays a role in atmospheric chemistry. copernicus.org Sesquiterpenes, in general, are known to influence atmospheric processes, including the formation of secondary organic aerosol (SOA) and the budgets of oxidants like ozone (O₃) and hydroxyl radicals (OH). copernicus.orgacs.org

The atmospheric reactivity of this compound is primarily driven by its reaction with ozone and OH radicals. acs.orgnih.gov The reaction with ozone is particularly significant due to the presence of the exocyclic double bond. acs.org However, a major challenge in accurately modeling the atmospheric impact of sesquiterpenes is the lack of isomer-specific reaction rate data. acs.orgnih.gov While some isomers like β-caryophyllene are known to react extremely quickly with ozone, the rates for many others, including alloaromadendrene, are not well-quantified. nih.gov Studies suggest that alloaromadendrene is likely an important contributor to ozone reactivity in ambient air, and obtaining precise measurements of its reaction rate constant is critical for improving atmospheric models. nih.gov The oxidation of sesquiterpenes in the atmosphere leads to lower-volatility products that can partition to the aerosol phase, contributing to SOA formation. copernicus.org

Biological Activities and Underlying Molecular Mechanisms

Antioxidant Activity and Anti-Aging Research

Research suggests that (-)-Alloaromadendrene possesses antioxidant properties that may contribute to anti-aging effects. Studies utilizing model organisms have provided insights into its protective mechanisms against cellular stress.

The nematode Caenorhabditis elegans is a widely used model organism in aging and oxidative stress research. Studies have demonstrated that this compound can protect C. elegans from oxidative damage. medchemexpress.comresearchgate.net Specifically, it has been shown to counteract the effects of juglone, a compound that induces oxidative stress. acs.orgnih.govresearchgate.net This protective effect is not only limited to mitigating stress but also extends to prolonging the lifespan of the organism. acs.orgnih.govresearchgate.net

One study investigating the essential oil of mixed-type Cinnamomum osmophloeum leaves found that while this compound was a minor component (5.0%), it played a key role in the in vivo antioxidant activities observed in C. elegans. acs.orgnih.gov This suggests that this compound is a potent bioactive compound even at lower concentrations. The essential oil and the isolated this compound were identified as having potential for use as antioxidants or in treatments to delay the aging process. acs.orgnih.govresearchgate.net

| Model Organism | Stress Inducer | Observed Effects of this compound | Key Findings |

|---|---|---|---|

| Caenorhabditis elegans | Juglone (walnut quinone) | Protection against oxidative stress, lifespan extension. medchemexpress.comacs.orgnih.govmdpi.com | A minor component in essential oil, but plays a significant role in the observed antioxidant and anti-aging effects. acs.orgnih.govresearchgate.net |

The mechanism behind the protective effects of this compound involves the modulation of key stress-response pathways. Research has shown that the FOXO transcription factor DAF-16 is essential for the this compound-mediated resistance to oxidative stress and for the extension of longevity in C. elegans. acs.orgnih.govresearchgate.netmdpi.com

DAF-16 is a critical regulator of genes involved in stress resistance and longevity. nih.govuniprot.orgresearchgate.net Under conditions of stress, DAF-16 translocates to the nucleus, where it activates the transcription of downstream target genes that help to mitigate cellular damage and promote survival. uniprot.org Studies have shown that the protective effects of this compound are dependent on this transcription factor, indicating that the compound likely enhances the activity or nuclear translocation of DAF-16. acs.orgnih.govresearchgate.net This, in turn, leads to the upregulation of stress-response genes, such as those encoding superoxide (B77818) dismutase (e.g., sod-3) and catalase (e.g., ctl-2), which are known targets of DAF-16 and are crucial for detoxifying reactive oxygen species. nih.gov

The antioxidant activity of this compound and essential oils containing it is also attributed to their ability to scavenge free radicals. wu.ac.th Free radicals are highly reactive molecules that can cause damage to cells, and antioxidants work by neutralizing them. wu.ac.th

The radical scavenging capacity of essential oils rich in sesquiterpenes like alloaromadendrene (B1252756) has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com For instance, the essential oil of Dianella ensifolia, which contains allo-aromadendrene, demonstrated moderate antioxidant activity in the ABTS assay. researchgate.net Similarly, essential oils rich in alloaromadendrene epoxide, an oxygenated derivative, have also shown strong antioxidant activity. mdpi.com The ability to donate a hydrogen atom or an electron to a free radical is a key mechanism by which these compounds exert their antioxidant effects. researchgate.net

Antimicrobial Activity Studies

In addition to its antioxidant properties, this compound and related compounds have been investigated for their potential to inhibit the growth of pathogenic microorganisms.

Essential oils containing this compound have demonstrated antibacterial activity against a range of pathogenic bacteria. mdpi.com For example, the essential oil of Dianella ensifolia, with allo-aromadendrene as a major component (7.3%), exhibited broad-spectrum in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

| Source of Essential Oil | Alloaromadendrene Content | Target Bacteria | Observed Activity |

|---|---|---|---|

| Dianella ensifolia | 7.3% | Gram-positive and Gram-negative bacteria | Potential broad-spectrum antibacterial activity. researchgate.net |

Research has also explored the antifungal properties of alloaromadendrene and its derivatives. Oxygenated derivatives of alloaromadendrene have been shown to be fungitoxic. researchgate.netresearchgate.net A study on the leaf extracts of Hypericum cordatum led to the isolation of alloaromadendrene-4α,10β-diol, which demonstrated antifungal activity. researchgate.net

Specifically, oxygenated derivatives of allo-aromadendrene have proven to be effective against fungi such as Cladosporium cladosporioides and C. sphaerospermum. researchgate.netresearchgate.net Furthermore, essential oils containing alloaromadendrene oxide have been identified, and these oils have shown antifungal activity against various pathogens. ekb.egtjpr.org This suggests that the oxygenated forms of alloaromadendrene may hold promise for the development of new antifungal agents.

Anti-inflammatory Research

The anti-inflammatory properties of this compound have been suggested through studies on essential oils and plant extracts where it is a constituent. While direct testing of the pure compound is limited in the available literature, the activity of these extracts provides preliminary insights into its potential.

In Vitro Assessment of Anti-inflammatory Potentials

Research into plant extracts containing this compound has shown varied anti-inflammatory effects. For instance, a methanol (B129727) extract from the leaves of Montanoa grandiflora, which contains alloaromadendrene among other terpenes, demonstrated in vitro anti-inflammatory activity. nih.gov This was evidenced by an increase in the production of the anti-inflammatory cytokine IL-10 and a decrease in the levels of pro-inflammatory markers such as TNF-α, IL-1β, IL-6, nitric oxide (NO), and hydrogen peroxide (H₂O₂) in lipopolysaccharide-stimulated murine macrophages. nih.gov

Conversely, studies on the essential oil from the leaves of Cupressus cashmeriana, which contains 7.0% alloaromadendrene, did not show a significant reduction in nitric oxide production in activated murine macrophages. nih.govresearchgate.net However, the essential oil from the twigs of the same plant, which has a different chemical profile, did exhibit this activity. nih.govresearchgate.net Furthermore, essential oils rich in aromadendrene (B190605) derivatives have been noted for their significant anti-inflammatory effects. mdpi.com The essential oil of Cleome amblyocarpa, containing alloaromadendrene epoxide, also displayed significant anti-inflammatory properties by suppressing lipoxygenase (LOX) and cyclooxygenases (COX-1 and COX-2). mdpi.com These findings suggest that while alloaromadendrene may contribute to the anti-inflammatory profile of these extracts, its specific role and potency require further investigation with the isolated compound.

Anti-Proliferative and Cytotoxic Activity in Cell Line Models

This compound has been identified as a component in several essential oils and plant fractions that exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.

Effects on Cancer Cell Lines

The cytotoxic potential of essential oils containing this compound has been evaluated in several studies. The essential oil of Aloysia citriodora, which includes alloaromadendrene, was found to have a high cytotoxic effect on murine mastocytoma (P815) cells and moderate effects on human breast adenocarcinoma (MCF7) and African green monkey kidney (VERO) cell lines. nih.gov Similarly, the n-hexane fraction of resin from Commiphora sphaerocarpa, containing alloaromadendrene, demonstrated dose-dependent cytotoxicity against human non-small cell lung cancer (A549), ovarian cancer (A2780), and stomach cancer (SNU-638) cell lines, with IC₅₀ values ranging from 9.62 µg/ml to 10.30 µg/ml. astu.edu.et

Agarwood essential oil from Aquilaria sinensis, where alloaromadendrene is a major constituent (13.04%), has shown time- and dose-dependent anti-proliferative activity against human breast adenocarcinoma (MDA-MB-231), murine melanoma (B16F10), and human hepatocarcinoma (HepG2) cells. plos.orgnih.gov The IC₅₀ values after 24 hours of treatment were 61.3 ± 3.2 μg/mL for MDA-MB-231, 48.9 ± 3.1 μg/mL for B16F10, and 56.2 ± 3.9 μg/mL for HepG2. plos.org Furthermore, this essential oil was shown to induce apoptosis in HepG2 cells. plos.orgnih.gov Research has also indicated that alloaromadendrene can significantly inhibit the growth and proliferation of highly malignant +SA mammary epithelial cells. researchgate.net Fungal endophytes from agarwood-producing trees have also been found to produce alloaromadendrene, which is listed as having cytotoxic and anti-proliferative activities. arabjchem.org

| Source of this compound | Cell Line | Cancer Type | Observed Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| Essential Oil of Aloysia citriodora | P815 | Murine Mastocytoma | High cytotoxicity | Not specified | nih.gov |

| Essential Oil of Aloysia citriodora | MCF7 | Human Breast Adenocarcinoma | Moderate cytotoxicity | Not specified | nih.gov |

| n-hexane fraction of Commiphora sphaerocarpa resin | A549 | Human Non-small Cell Lung Cancer | Cytotoxicity | 9.62 - 10.30 µg/ml | astu.edu.et |

| n-hexane fraction of Commiphora sphaerocarpa resin | A2780 | Human Ovarian Cancer | Cytotoxicity | 9.62 - 10.30 µg/ml | astu.edu.et |

| n-hexane fraction of Commiphora sphaerocarpa resin | SNU-638 | Human Stomach Cancer | Cytotoxicity | 9.62 - 10.30 µg/ml | astu.edu.et |

| Essential Oil of Aquilaria sinensis | MDA-MB-231 | Human Breast Adenocarcinoma | Anti-proliferative | 61.3 ± 3.2 μg/mL (24h) | plos.org |

| Essential Oil of Aquilaria sinensis | B16F10 | Murine Melanoma | Anti-proliferative | 48.9 ± 3.1 μg/mL (24h) | plos.org |

| Essential Oil of Aquilaria sinensis | HepG2 | Human Hepatocarcinoma | Anti-proliferative, Apoptosis induction | 56.2 ± 3.9 μg/mL (24h) | plos.orgnih.gov |

| Pure compound | +SA mammary epithelial cells | Mammary Epithelial Cancer | Inhibition of cell growth and proliferation | Not specified | researchgate.net |

Neuroprotective Research Endeavors

This compound has demonstrated notable neuroprotective effects, particularly in studies related to oxidative stress. Research on the essential oil from the leaves of mixed-type Cinnamomum osmophloeum revealed that alloaromadendrene, a minor component, plays a key role in protecting against juglone-induced oxidative stress in the nematode Caenorhabditis elegans. researchgate.netacs.orgnih.gov

Significantly, pure alloaromadendrene not only provided protection against oxidative stress but also extended the lifespan of C. elegans. researchgate.netacs.orgnih.gov Mechanistic studies have indicated that the DAF-16 gene, a key regulator of longevity and stress resistance, is required for the oxidative stress resistance and lifespan extension mediated by alloaromadendrene in this model organism. researchgate.netacs.orgnih.gov This suggests that alloaromadendrene may act as an antioxidant and could have potential as a treatment to delay aging. acs.orgnih.gov

In addition, essential oils from Salvia aristata, which contain alloaromadendrene, have shown neuroprotective effects against hydrogen peroxide-induced oxidative stress in rat pheochromocytoma (PC12) cells. rjpharmacognosy.ir Alloaromadendrene is also listed as one of the many terpene constituents of Ficus religiosa and Ficus benghalensis, trees recognized for their neuroprotective potential, although the direct contribution of alloaromadendrene in these complex extracts is not yet quantified. mdpi.comnih.gov

Ecological Roles and Interspecies Chemical Interactions

This compound plays a role in the chemical ecology of plants, particularly in defense and stress response. It is considered a biogenic volatile organic compound (BVOC) that can mediate interactions between plants and other organisms. uef.fi

Studies have shown that the emission of alloaromadendrene from certain plants increases in response to herbivory. For example, its release was significantly increased in plants infested by the spider mite Tetranychus urticae, suggesting it functions as part of the plant's induced defense mechanism. researchgate.net Research on subarctic ecosystems also found that reduced insect herbivory led to lower emissions of total sesquiterpenes, a group that includes alloaromadendrene. uef.fi Furthermore, alloaromadendrene has been reported to have anti-feedant activity, which would directly deter herbivores. arabjchem.org

Beyond defense against herbivores, alloaromadendrene may also play a role in how plants respond to abiotic stressors. It has been suggested that this compound contributes to oxidative stress resistance in terrestrial plants. researchgate.netmdpi.com In the Mediterranean seagrass Posidonia oceanica, alloaromadendrene has been identified as a potential signaling molecule against abiotic stresses. mdpi.com The chemical profile of plants, including the amount of alloaromadendrene, can also be influenced by the surrounding ecological context, such as the plant community composition. nih.gov

Advanced Analytical and Research Methodologies

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is fundamental to the analysis of (-)-Alloaromadendrene, enabling its separation from complex mixtures like essential oils.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like this compound. nih.gov It is routinely used to determine the chemical composition of essential oils where this compound is a constituent. mdpi.comscispace.com The technique allows for both the qualitative identification of the compound based on its mass spectrum and its quantification based on peak area. For instance, GC-MS analysis of Eucalyptus globulus essential oil identified the presence of this compound. scispace.com

The identification is confirmed by comparing the resulting mass spectra and retention indices with those in established databases, such as the NIST Mass Spectrometry Data Center. nist.govnist.gov Advanced techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) have demonstrated superior separation and detection of this compound in complex environmental samples, such as atmospheric particles, when compared to conventional GC-MS. researchgate.net

Various capillary columns are employed in GC-MS analysis, with non-polar columns being common. The Kovats Retention Index (RI) is a key parameter used for compound identification under specific chromatographic conditions.

Table 1: Kovats Retention Indices (RI) for this compound on Various Non-Polar Capillary Columns

| Column Type | Active Phase | Kovats RI (I) | Reference |

|---|---|---|---|

| Capillary | DB-5MS | 1455 | nist.gov |

| Capillary | HP-5MS | 1457 | nist.gov |

| Capillary | HP-1 | 1495 | nist.gov |

| Capillary | DB-5 | 1460 | nist.govnist.gov |

| Capillary | SPB-1 | 1461 | nist.gov |

While GC-MS is ideal for volatile compounds, planar chromatography techniques like High-Performance Thin-Layer Chromatography (HPTLC) offer a cost-effective and rapid method for screening multiple samples. researchgate.net A validated HPTLC method has been specifically developed for the quantification of this compound alongside other compounds in the essential oils of Rhododendron tomentosum. researchgate.net

For this HPTLC analysis, the following conditions were used:

Qualitative Analysis: Chromatograms were developed on HPTLC Si 60 plates using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (9:1) and visualized with p-anisaldehyde reagent. researchgate.net

Quantitative Analysis: This involved development on HPTLC Si 60 plates with a hexane:ethyl acetate (9:1) mobile phase, visualization with vanillin/phosphoric acid reagent, and subsequent densitometric detection at 560 nm. researchgate.net This method was validated according to International Conference on Harmonization (ICH) guidelines. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical and phytochemical analysis due to its high sensitivity and accuracy. mdpi.com However, its specific application for the detailed analysis of this compound is less frequently documented in the literature compared to GC-MS and HPTLC.

Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond basic identification, mass spectrometry provides detailed information about the fragmentation pattern of this compound, which is crucial for its structural confirmation. The electron ionization (EI) mass spectrum is characterized by a specific set of fragment ions.

The PubChem database reports experimental GC-MS data showing the most prominent peaks in the mass spectrum, which helps in distinguishing it from its isomers. nih.gov

Table 2: Top 5 Mass Spectrum Peaks for this compound from GC-MS (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 161 | 99.99 |

| 41 | 94.00 |

| 91 | 83.50 |

| 93 | 80.00 |

| 107 | 71.50 |

Source: PubChem CID 10899740 nih.gov

In Vitro and Ex Vivo Bioassay Systems

To understand the biological relevance of this compound, researchers employ various in vitro and ex vivo bioassay systems. These assays provide a controlled environment to study the compound's effects at the cellular and molecular level.

Cell-based assays are critical for screening and evaluating the specific biological activities of this compound.

Antileishmanial Activity: The compound has been investigated for its potential to combat parasitic protozoa. An in vitro assay using promastigotes of Leishmania major and Leishmania tropica was used to test the activity of essential oils containing this compound. nih.gov In a study on Echinops kebericho, the essential oil containing this compound as one of its constituents showed leishmanicidal activity with IC₅₀ values of 38.3 µg/mL against L. major and 55.16 µg/mL against L. tropica. nih.gov

Antioxidant Activity: The antioxidant potential of this compound has been assessed using bioautographic HPTLC assays. These tests include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the riboflavin-light-NBT (nitro-blue tetrazolium) system to screen for antioxidant activity in essential oils containing the compound. researchgate.net

Cytotoxic Activity: Essential oils containing aromadendrene-type sesquiterpenoids have been evaluated for cytotoxic properties against various human tumor cell lines. researchgate.net For example, an essential oil from Duguetia lanceolata leaves, which contains related sesquiterpenes, exhibited cytotoxic effects against several cancer cell lines including B16-F10 (melanoma), HepG2 (liver carcinoma), HL-60 (promyelocytic leukemia), and K562 (chronic myelogenous leukemia). researchgate.net

Simple model organisms provide a powerful platform for investigating the effects of compounds on a whole organism and for elucidating the underlying molecular mechanisms.

The nematode Caenorhabditis elegans has been used as a model system to study the biological effects of this compound. researchgate.netnih.gov Research has shown that this minor component of Cinnamomum osmophloeum essential oil can protect C. elegans against juglone-induced oxidative stress and significantly prolong its lifespan. nih.gov

Mechanistic studies within this model organism revealed that the observed effects on oxidative stress resistance and longevity are dependent on the DAF-16 pathway. nih.gov DAF-16 is a key transcription factor in the insulin/IGF-1 signaling pathway, which plays a crucial role in regulating stress resistance and aging. This finding suggests that this compound may exert its beneficial effects by modulating this conserved signaling pathway.

Molecular Biology and Omics-Based Approaches

The elucidation of the biosynthetic pathway of complex natural products like this compound has been significantly advanced by the advent of molecular biology and multi-omics technologies. These approaches provide a holistic view of the biological processes, from the genetic blueprint to the final metabolic output. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify candidate genes, characterize enzymes, and understand the regulatory networks governing the production of specific sesquiterpenoids. nih.gov This integrated strategy is crucial for understanding the synthesis of specialized metabolites that often occur in non-model organisms and at low concentrations. nih.govfrontiersin.org

Transcriptome Analysis for Gene Expression Profiling

Transcriptome analysis, primarily through RNA sequencing (RNA-Seq), is a powerful tool for capturing a snapshot of all gene activity within a cell or tissue at a specific moment. plos.org In the context of this compound biosynthesis, this technique is instrumental in identifying the genes encoding the enzymes responsible for its formation. Researchers often compare the transcriptomes of plant tissues or species that produce high versus low levels of the target compound to find differentially expressed genes (DEGs). frontiersin.org

This approach has been successfully applied to plants known to produce aromadendrene-type sesquiterpenoids. For instance, transcriptome analyses in various Cinnamomum species have been conducted to uncover genes involved in terpenoid biosynthesis. frontiersin.orgresearchgate.netnih.gov These studies focus on identifying genes from the core terpenoid backbone pathways—the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways—as well as the downstream terpene synthase (TPS) genes that catalyze the formation of diverse terpene skeletons from the precursors farnesyl diphosphate (B83284) (FPP) and geranyl diphosphate (GPP). dntb.gov.uamdpi.com

A pivotal study in Citrus sinensis (sweet orange) led to the functional characterization of several sesquiterpene synthases. frontiersin.org Through genomic analysis and subsequent in vivo assays using recombinant Escherichia coli, a multiproduct TPS was identified that yields β-cadinene, ledene, and significantly, allo-aromadendrene as one of its major products from the substrate FPP. frontiersin.org This provides direct evidence of a specific gene responsible for producing the alloaromadendrene (B1252756) skeleton.

**Table 1: Products of a Multiproduct Sesquiterpene Synthase from Citrus sinensis*** *(Data sourced from reference frontiersin.org)

| Product Compound | Percentage of Total Production (%) |

|---|---|

| β-cadinene | Major |

| Ledene | Major |

| Allo-aromadendrene | Major |

Furthermore, studies on Aquilaria sinensis, a tree that produces fragrant agarwood containing this compound, have utilized gene expression profiling. researchgate.net Analysis of the regenerating bark revealed changes in the expression levels of genes related to the MVA and MEP pathways during sesquiterpene production. researchgate.net Such research helps build a comprehensive picture of the genetic regulation underlying the synthesis of valuable compounds like this compound. researchgate.net

Table 2: Examples of Differentially Expressed Gene Families in Terpenoid Biosynthesis (Based on general findings from transcriptome studies like those in Cinnamomum and Aquilaria) frontiersin.orgresearchgate.net

| Gene/Enzyme Family | Pathway | General Function |

|---|---|---|

| HMGS | Mevalonate (MVA) | Precursor Biosynthesis |

| HMGR | Mevalonate (MVA) | Precursor Biosynthesis |

| DXS | MEP | Precursor Biosynthesis |

| DXR | MEP | Precursor Biosynthesis |

| FPPS | Terpenoid Backbone | FPP Synthesis |

| TPS (Terpene Synthase) | Sesquiterpenoid Synthesis | Cyclization of FPP |

Proteomics and Metabolomics in Biosynthetic Studies

Proteomics and metabolomics offer direct insights into the functional and chemical outcomes of gene expression. tandfonline.com Proteomics focuses on identifying and quantifying the entire set of proteins (the proteome) in a biological sample, while metabolomics profiles the complete set of small-molecule metabolites. nih.govdoe.gov The integration of these two "omics" layers is particularly powerful for studying biosynthetic pathways, as it connects the enzymatic machinery (proteins) with their substrates and products (metabolites). tandfonline.com

Proteomics in plant specialized metabolism aims to identify the key enzymes, such as terpene synthases and modifying enzymes like cytochrome P450s, that are active in a specific tissue. nih.gov By comparing the proteomes of different plant organs or samples collected under varying conditions, researchers can pinpoint proteins whose abundance correlates with the production of the target metabolite. frontiersin.orgtandfonline.com For example, a comparative proteomic study of Artemisia annua under different light conditions revealed that specific proteins involved in sesquiterpene biosynthesis were induced, which correlated with changes in the metabolome. tandfonline.com This type of approach provides a model for how the specific enzymes driving this compound synthesis could be identified in producer organisms.

Metabolomics , often utilizing gas chromatography-mass spectrometry (GC-MS), is essential for identifying and quantifying the volatile and semi-volatile compounds in a sample, including sesquiterpenes. nih.gov This technique has been used to analyze the chemical composition of agarwood from Aquilaria sinensis, where this compound was identified as one of the characteristic secondary metabolites. researchgate.net By coupling metabolomic profiles with transcriptomic data from the same samples, researchers can establish strong correlations between the expression of specific TPS genes and the accumulation of their corresponding products. researchgate.netnih.gov

Table 3: Selected Sesquiterpenes Identified in Agarwood Essential Oil via GC-MS (Data sourced from reference researchgate.net)

| Retention Time (min) | Compound |

|---|---|

| 22.997 | Allo-aromadendrene |

| 23.321 | β-Clovene |

| 23.423 | α-Maaliene |

The combined application of proteomics and metabolomics provides a comprehensive understanding of the metabolic state of an organism. tandfonline.com For this compound, this integrated approach can validate the function of candidate genes identified through transcriptomics by demonstrating the presence of the corresponding enzyme and the target compound, thereby completing the link from gene to function to molecule.

Concluding Perspectives and Future Research Directions

Unresolved Questions in Biosynthetic Pathways and Regulation

The biosynthesis of (-)-alloaromadendrene, a tricyclic sesquiterpenoid, begins with the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These are synthesized through the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathways. nih.govmdpi.comnih.govdb-thueringen.de Farnesyl diphosphate (FPP), the direct precursor to sesquiterpenes, is formed from IPP and DMAPP and is then cyclized by sesquiterpene synthases (STSs) to create the diverse skeletons of sesquiterpenoids, including alloaromadendrene (B1252756). mdpi.comnih.govnih.gov While the general pathway is understood, significant questions remain.

A key unresolved issue is the identification and characterization of the specific sesquiterpene synthase(s) responsible for the dedicated synthesis of this compound. mdpi.com Although some STSs have been found to produce alloaromadendrene as a byproduct, the primary enzyme remains elusive. mdpi.comnih.gov For instance, CpSTS8 and CpSTS11 from Coniophora puteana have been shown to synthesize alloaromadendrene and 9-alloaromadendrene, respectively. nih.gov However, a comprehensive understanding of the specific STSs in various plant and microbial species is lacking.

Furthermore, the regulatory mechanisms governing the expression of genes involved in the this compound biosynthetic pathway are not fully elucidated. nih.govmdpi.com While transcription factors are known to play a role in regulating terpenoid biosynthesis in plants, their specific involvement in controlling the flux towards this compound is an area requiring further investigation. researchgate.net The influence of environmental and developmental cues on the expression of pathway genes and the subsequent accumulation of this compound also presents a significant area for future research. researchgate.net

Emerging Avenues for Biological Activity Discovery and Mechanistic Elucidation

This compound has demonstrated a range of promising biological activities, opening new avenues for pharmacological research. mdpi.comnih.gov Preliminary studies have highlighted its potential as an antioxidant. mdpi.comsmolecule.com Research on the nematode Caenorhabditis elegans has shown that alloaromadendrene can protect against oxidative stress and extend lifespan, with mechanistic studies indicating the involvement of the DAF-16/FOXO transcription factor. nih.govresearchgate.netacs.org

Beyond its antioxidant properties, investigations into other biological activities are emerging. smolecule.com These include potential anti-inflammatory, antimicrobial, and cytotoxic effects. mdpi.comnih.govresearchgate.net For example, allo-aromadendrene has been shown to significantly inhibit the growth and proliferation of highly malignant +SA mammary epithelial cells. researchgate.net Further research is needed to fully characterize these activities and to elucidate the underlying molecular mechanisms. smolecule.com Understanding how this compound interacts with cellular targets to exert its effects is crucial for its potential development as a therapeutic agent. smolecule.comscispace.comd-nb.info

Potential for Biocatalytic and Chemoenzymatic Synthesis

The complex structure of this compound presents challenges for traditional chemical synthesis. chemicalbook.comresearchgate.net Biocatalytic and chemoenzymatic approaches offer promising alternatives for its sustainable and efficient production. beilstein-journals.orgnih.govrsc.org Biocatalysis, which utilizes enzymes or whole microbial cells, can offer high selectivity and specificity under mild reaction conditions. fu-berlin.de

The discovery and engineering of novel sesquiterpene synthases are central to developing efficient biocatalytic routes to this compound. mdpi.comresearchgate.net Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to express the biosynthetic pathway for this compound is a key strategy. mdpi.com This has been successfully applied to other aromadendrene-type sesquiterpenes. mdpi.com Chemoenzymatic synthesis, which combines enzymatic reactions with conventional chemical steps, can also be a powerful tool. nih.govsemanticscholar.orgcore.ac.uk This hybrid approach can leverage the strengths of both catalysis types to create efficient and novel synthetic pathways. nih.gov

Environmental Impact and Atmospheric Chemistry Implications

As a volatile organic compound (VOC) emitted by various plants, this compound plays a role in plant-environment interactions. thegoodscentscompany.com The release of such terpenes into the atmosphere can have implications for atmospheric chemistry. mdpi.com Volatile terpenes can react with atmospheric oxidants like ozone and hydroxyl radicals, contributing to the formation of secondary organic aerosols (SOAs), which can impact air quality and climate. The specific atmospheric reactions and degradation pathways of this compound, however, are not well-studied.

Furthermore, understanding the ecological role of this compound is important. nih.gov As a component of essential oils, it may be involved in plant defense against herbivores and pathogens. nih.gov Its allelopathic potential, the ability to influence the growth of other plants, is another area for investigation. mdpi.com Research into the environmental fate and impact of this compound will provide a more complete picture of its role in ecosystems.

Integration into Specialized Academic Disciplines and Multidisciplinary Research

The study of this compound is inherently multidisciplinary, drawing from and contributing to various specialized academic fields. scripown.comcore.ac.uk

Pharmacognosy and Pharmaceutical Sciences: The compound's biological activities make it a subject of interest for the discovery of new drug leads from natural sources. smolecule.comnih.gov

Synthetic and Medicinal Chemistry: The challenge of its synthesis stimulates the development of novel synthetic methodologies, including biocatalytic and chemoenzymatic strategies. researchgate.netsigmaaldrich.com

Biochemistry and Molecular Biology: Elucidating its biosynthetic pathway and regulatory mechanisms provides fundamental insights into plant and microbial metabolism. nih.govnih.govmdpi.com

Ecology and Environmental Science: Investigating its role in plant defense, allelopathy, and atmospheric chemistry contributes to our understanding of ecosystem dynamics. thegoodscentscompany.commdpi.com

Flavor and Fragrance Chemistry: As a component of essential oils, it is relevant to the food and cosmetics industries. thegoodscentscompany.comoup.com

Agricultural Science: Its potential insecticidal and antimicrobial properties could lead to applications in agriculture. nih.gov

Future research on this compound will benefit from a collaborative, multidisciplinary approach, integrating expertise from these diverse fields to fully unlock its scientific and practical potential. scripown.comcore.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying (-)-alloaromadendrene in plant matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, particularly for volatile sesquiterpenes like this compound. For quantification, use internal standards (e.g., deuterated analogs) and validate with calibration curves. Non-targeted metabolomics approaches can differentiate this compound from structural isomers (e.g., α-guaiene, δ-cadinene) by leveraging retention indices and MS/MS fragmentation patterns .

- Key Data : In avocado (Persea americana), this compound was absent in leaves but detected in branches/trunks using GC-MS with LSD mean separation tests (log-transformed data, P = 0.05) .

Q. How does the distribution of this compound vary across plant tissues, and what factors influence this variability?

- Methodology : Comparative tissue-specific extraction (e.g., leaves vs. stems vs. seeds) using hydrodistillation or solvent-based methods, followed by GC-MS. Environmental factors (e.g., light exposure, soil nutrients) should be controlled via factorial experimental designs .

- Contradictions : In Pittosporum tobira seeds, this compound constituted 3.80% of ethanol-extracted volatiles, but its absence in avocado leaves suggests species- and tissue-specific biosynthesis regulation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-endotoxin activity, and how can its efficacy be optimized?

- Methodology :

In vitro assays : Use lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA.

Structure-activity relationship (SAR) : Compare this compound with analogs (e.g., viridiflorol, humulane derivatives) to identify critical functional groups .

- Key Finding : In Pittosporum tobira, this compound contributed to anti-endotoxin activity with dose-dependent effects (EC₅₀ data not reported) .

Q. How can this compound biosynthesis be engineered in microbial systems for scalable production?

- Methodology :

Heterologous expression : Clone sesquiterpene synthase (STPS) genes from natural producers (e.g., Chlamydomonas reinhardtii) into E. coli or yeast.

Cytochrome P450 (CYP) co-expression : Optimize functionalization efficiency (e.g., oxidation to alloaromadendrene oxide) using plastid-targeted enzymes .

- Data : In C. reinhardtii, CYP-mediated functionalization of this compound achieved 12–18% efficiency, quantified via GC-FID .

Q. What computational strategies predict this compound’s interaction with therapeutic targets like SARS-CoV-2 Mpro?

- Methodology :

Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding affinities.

Molecular dynamics (MD) : Validate stability of docked complexes (e.g., Mpro-alloaromadendrene) over 100-ns simulations .

- Contradictions : Docking studies suggest Mpro interaction, but in vitro inhibitory activity (IC₅₀) remains unvalidated .

Experimental Design Considerations

Q. How to address discrepancies in this compound quantification across studies?

- Resolution : Standardize extraction protocols (e.g., DES-distillation vs. ethanol extraction) and validate with inter-laboratory studies. For example, deep eutectic solvents (DES) increased this compound yield in Melaleuca alternifolia by 45% compared to conventional methods .

Q. What statistical approaches are appropriate for analyzing sesquiterpene distribution data?

- Recommendation : Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal data. For transformed data (log or square-root), use LSD post-hoc tests with P ≤ 0.05, as in avocado studies .

Data Gaps and Future Directions

- Biosynthetic Pathways : Elucidate regulatory genes (e.g., STPS, CYPs) using CRISPR-Cas9 knockouts in model plants .

- Ecological Roles : Investigate allelopathic or pollinator-attraction functions via field experiments with this compound-emitting transgenic lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.